1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine
Overview
Description
Synthesis Analysis
The synthesis of this compound could involve several steps. One possible precursor could be 4-(4-Nitro-2-(trifluoromethyl)phenoxy)piperidine . Another possible precursor could be 2-Nitro-4-(trifluoromethyl)phenol, which has been used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C12H13F3N2O3/c13-12(14,15)10-7-8(17(18)19)1-2-11(10)20-9-3-5-16-6-4-9/h1-2,7,9,16H,3-6H2
.
Scientific Research Applications
Synthesis and Characterization
1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine has been studied in the context of synthesizing complex molecules for various applications. One study focused on the synthesis, isolation, and spectral characterization of multidrug-resistant tuberculosis (MDR-TB) related substances, including 1-(Methylsulfonyl)-4-[4-(trifluoromethoxy) phenoxy]piperidine, among others. These substances were characterized using advanced techniques like NMR, FT-IR, and HRMS, showcasing the compound's role in developing potential therapeutic agents (Jayachandra et al., 2018).
Material Science Applications
In material science, compounds like 1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine have been utilized in the synthesis of fluorinated polyimide (PI) films. These films exhibit exceptional optical transmittance and solubility, making them suitable for various industrial applications. The synthesis process involves a nucleophilic substitution reaction followed by catalytic reduction, highlighting the compound's utility in developing advanced materials with desirable properties (Hu Zhi-zhi, 2010).
Enzyme Inhibition for Therapeutic Applications
Compounds derived from 1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine have shown potential as enzyme inhibitors, which could be leveraged in therapeutic applications. For instance, derivatives have been evaluated for their inhibitory effects on butyrylcholinesterase (BChE), an enzyme relevant to neurodegenerative diseases. This research indicates the compound's role in developing new therapeutic agents targeting specific enzymes (Khalid et al., 2016).
Anticancer Agent Development
The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, derived from compounds like 1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine, have demonstrated promising anticancer activities. This research showcases the potential of such compounds in developing novel anticancer agents, highlighting their significance in medicinal chemistry and oncology (Rehman et al., 2018).
properties
IUPAC Name |
1-[4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl]sulfonylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O5S/c19-18(20,21)16-12-13(23(24)25)4-9-17(16)28-14-5-7-15(8-6-14)29(26,27)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMNWUFDCBOFNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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